3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid
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Overview
Description
3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid typically involves the condensation of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 3-(((5-Chloro-2-oxo-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid.
Reduction: Formation of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(((5-Chloro-2-hydroxyphenyl)(4-chlorophenyl)methylene)amino)propanoic acid
- 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-fluorophenyl)methylene)amino)butanoic acid
- 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-bromophenyl)methylene)amino)butanoic acid
Uniqueness
The uniqueness of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid lies in its specific substitution pattern and the presence of both hydroxyl and chlorine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
104775-22-6 |
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Molecular Formula |
C18H17Cl2NO3 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
3-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]butanoic acid |
InChI |
InChI=1S/C18H17Cl2NO3/c1-10-7-14(20)9-15(18(10)24)17(21-11(2)8-16(22)23)12-3-5-13(19)6-4-12/h3-7,9,11,24H,8H2,1-2H3,(H,22,23) |
InChI Key |
JVFTXSZVKBNFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CC(=O)O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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